Dantrolene Sodium

Malignant Hyperthermia Anesthesiology Crisis Management

Dantrolene Sodium (CAS 7261-97-4) is a hydantoin-derived, postsynaptic skeletal muscle relaxant that acts as a direct antagonist of the ryanodine receptor (RyR), specifically inhibiting calcium release from the sarcoplasmic reticulum. It is clinically established as the only specific and effective pharmacological intervention for malignant hyperthermia (MH) crises and is also indicated for chronic spasticity of upper motor neuron origin.

Molecular Formula C14H9N4NaO5
Molecular Weight 336.23 g/mol
CAS No. 7261-97-4
Cat. No. B1669809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDantrolene Sodium
CAS7261-97-4
SynonymsDantrium
Dantrolene
Dantrolene Sodium
Sodium, Dantrolene
Molecular FormulaC14H9N4NaO5
Molecular Weight336.23 g/mol
Structural Identifiers
SMILESC1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
InChIInChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+;
InChIKeyKSRLIXGNPXAZHD-HAZZGOGXSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility18.4 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dantrolene Sodium 7261-97-4: A Foundational Ryanodine Receptor Antagonist for Malignant Hyperthermia and Spasticity


Dantrolene Sodium (CAS 7261-97-4) is a hydantoin-derived, postsynaptic skeletal muscle relaxant that acts as a direct antagonist of the ryanodine receptor (RyR), specifically inhibiting calcium release from the sarcoplasmic reticulum [1]. It is clinically established as the only specific and effective pharmacological intervention for malignant hyperthermia (MH) crises and is also indicated for chronic spasticity of upper motor neuron origin [2]. As a poorly water-soluble compound, its therapeutic application is critically dependent on specific salt and formulation strategies to enable intravenous administration in emergency scenarios .

Dantrolene Sodium 7261-97-4: Why Substitution with Structural Analogs or Other Muscle Relaxants is Scientifically Unjustified


Substitution of Dantrolene Sodium with close structural analogs like Azumolene or alternative muscle relaxants such as Procainamide is not supported by quantitative efficacy and selectivity data. While Azumolene, a more water-soluble analog, exhibits similar in vitro potency on RyR1 [1], Dantrolene Sodium remains the only agent with a robust clinical evidence base and established mortality benefit in malignant hyperthermia (MH) crises, reducing mortality from over 70% to approximately 9% [2][3]. Furthermore, head-to-head in vivo studies demonstrate that other classes of drugs, such as the class I antiarrhythmic Procainamide, are completely ineffective in treating MH, even at high clinical doses, confirming that the specific mechanism of RyR1 antagonism is non-substitutable [4]. The isoform selectivity profile of Dantrolene, sparing cardiac RyR2 under normal physiological conditions, further distinguishes its safety profile from non-selective calcium channel blockers [5].

Dantrolene Sodium 7261-97-4: A Quantitative Evidence Guide for Scientific Selection and Procurement


Mortality Reduction in Malignant Hyperthermia Crisis: Dantrolene Sodium vs. Untreated Control

Dantrolene Sodium remains the only specific therapeutic agent for MH, with its introduction leading to a dramatic, quantifiable decrease in patient mortality. This represents a class-level inference as no comparable alternative exists for this indication [1].

Malignant Hyperthermia Anesthesiology Crisis Management

Comparative Efficacy in Porcine MH Model: Dantrolene Sodium vs. Procainamide

In a direct head-to-head in vivo comparison, Dantrolene Sodium demonstrated significant and dose-dependent therapeutic efficacy in malignant hyperthermia-susceptible pigs, whereas Procainamide, a frequently suggested alternative, showed no effect [1].

Pharmacology In Vivo Efficacy Malignant Hyperthermia

Comparative Potency on Skeletal Muscle RyR: Dantrolene Sodium vs. Azumolene

A direct in vitro comparison between Dantrolene Sodium and its more water-soluble analog, Azumolene, demonstrates equipotency in inhibiting skeletal muscle contractures, confirming Dantrolene's bioactivity is not compromised by its lower solubility in this assay [1].

In Vitro Pharmacology Ryanodine Receptor Skeletal Muscle

Receptor Isoform Selectivity Profile: Dantrolene Sodium's Discrimination Between RyR1/RyR3 and RyR2

Dantrolene Sodium exhibits a crucial isoform selectivity, potently inhibiting the skeletal muscle RyR1 and brain RyR3 channels, while the cardiac RyR2 channel remains largely unresponsive under normal physiological conditions [1]. This is a class-defining feature that distinguishes it from non-selective calcium modulators.

Target Selectivity Ryanodine Receptor Isoforms Cardiac Safety

Dantrolene Sodium 7261-97-4: Best-Fit Application Scenarios for Research and Industrial Use


In Vitro Studies of Excitation-Contraction Coupling and Calcium Signaling

Researchers investigating calcium-induced calcium release (CICR) and skeletal muscle physiology should select Dantrolene Sodium as a reference antagonist. Its well-defined isoform selectivity (RyR1/RyR3 > RyR2) makes it the ideal tool for dissecting the specific role of RyR1-mediated Ca2+ release without confounding cardiac isoform effects, as established by its class-level inhibitory profile [1]. Its equipotency to Azumolene in key in vitro models also validates its use in comparative pharmacology studies [2].

Clinical Pharmacy and Hospital Preparedness for Malignant Hyperthermia

For hospital pharmacies, Dantrolene Sodium is a mandatory, non-substitutable inventory item for MH crisis kits. The quantitative evidence confirms that no alternative agent, including Procainamide, is effective for this indication [3]. Procurement decisions must prioritize the Dantrolene Sodium formulations (e.g., Dantrium® IV, RYANODEX®) that are proven to reduce MH mortality from >70% to ~9% [4].

Formulation Development for Poorly Soluble Active Pharmaceutical Ingredients

Formulation scientists and CROs working with poorly water-soluble compounds can utilize Dantrolene Sodium as a model API. Its inherent low aqueous solubility is a known limitation for intravenous formulation, making it an excellent case study for evaluating enabling technologies like nanoparticle suspensions (RYANODEX®), cyclodextrin complexes, and novel prodrug strategies, as evidenced by recent patent literature [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dantrolene Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.